Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate

Catalog No.
S12543640
CAS No.
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate

Product Name

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate

IUPAC Name

methyl 4-amino-3-(cyclobutylmethylamino)benzoate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(7-10)15-8-9-3-2-4-9/h5-7,9,15H,2-4,8,14H2,1H3

InChI Key

NRBBQDLAWLRACK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2CCC2

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate is an organic compound characterized by its unique molecular structure, which includes a methyl ester group, an amino group, and a cyclobutylmethyl substituent. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} and it has a molecular weight of 234.29 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Typical of amines and esters:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which can further react with amines or alcohols.
  • Reductive Amination: The compound may also undergo reductive amination reactions, where ketones or aldehydes react with the amino group in the presence of reducing agents.

  • Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The presence of amino groups often correlates with anti-inflammatory properties.
  • Neuroprotective Properties: Similar compounds have been studied for their ability to protect neuronal cells from damage.

The synthesis of methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate typically involves several steps:

  • Starting Material Preparation: Begin with methyl 4-hydroxybenzoate.
  • Nitration: Introduce a nitro group at the para position using nitrating agents.
  • Reduction: Reduce the nitro group to an amino group using hydrogen gas and a palladium catalyst.
  • Cyclobutylmethyl Group Introduction: React the resulting compound with cyclobutylmethylamine under suitable conditions to form the final product .

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its structural attributes.
  • Research Chemicals: Used in studies related to enzyme inhibition and receptor binding assays.
  • Synthetic Intermediates: Serves as a building block for more complex organic molecules.

Several compounds share structural features with methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate, including:

Compound NameMolecular FormulaKey Features
Methyl 4-amino-3-(methylsulfanyl)benzoateC9H11NO2SC_{9}H_{11}NO_{2}SContains a methylsulfanyl group; potential enzyme inhibitor.
Methyl 4-amino-3-(cyclobutylmethoxy)benzoateC13H18N2O3C_{13}H_{18}N_{2}O_{3}Includes a methoxy group; used in similar synthetic pathways.
Methyl 4-amino-3-methylbenzoateC10H13NO2C_{10}H_{13}NO_{2}Has a simple methyl substituent; less complex than the target compound .

Uniqueness

Methyl 4-amino-3-[(cyclobutylmethyl)amino]benzoate is unique due to its combination of both cyclobutyl and methyl amino functionalities, which may enhance its solubility and biological activity compared to other similar compounds. This structural diversity allows for varied reactivity and potential applications in medicinal chemistry, making it a valuable candidate for further research.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

234.136827821 g/mol

Monoisotopic Mass

234.136827821 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

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